Cas no 136272-31-6 (5-chloro-1,3-difluoro-2-nitrobenzene)

5-Chloro-1,3-difluoro-2-nitrobenzene is a halogenated nitrobenzene derivative characterized by its distinct substitution pattern of chloro, fluoro, and nitro functional groups. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of agrochemicals, pharmaceuticals, and specialty chemicals. Its electron-withdrawing substituents enhance reactivity in nucleophilic aromatic substitution reactions, making it a valuable building block for further functionalization. The presence of fluorine and chlorine atoms contributes to its stability and influences the regioselectivity of subsequent transformations. Suitable for controlled reactions under standard laboratory conditions, it offers synthetic flexibility for the development of complex molecular architectures. Proper handling is advised due to its potential toxicity and reactivity.
5-chloro-1,3-difluoro-2-nitrobenzene structure
136272-31-6 structure
商品名:5-chloro-1,3-difluoro-2-nitrobenzene
CAS番号:136272-31-6
MF:C6H2ClF2NO2
メガワット:193.5354
MDL:MFCD20039793
CID:2144983
PubChem ID:15162476

5-chloro-1,3-difluoro-2-nitrobenzene 化学的及び物理的性質

名前と識別子

    • 5-chloro-1,3-difluoro-2-nitroBenzene
    • 2,6-Difluoro-4-chloronitrobenzene
    • 4-CHLORO-2,6-DIFLUORONITROBENZENE
    • Benzene,5-chloro-1,3-difluoro-2-nitro
    • Benzene, 5-chloro-1,3-difluoro-2-nitro-
    • CL9019
    • AM82884
    • DB-346528
    • AS-46172
    • EN300-7420340
    • CS-0113719
    • XH0610
    • MFCD20039793
    • SY244020
    • 136272-31-6
    • AKOS025404094
    • SCHEMBL26790702
    • 895-832-1
    • 5-chloro-1,3-difluoro-2-nitrobenzene
    • MDL: MFCD20039793
    • インチ: 1S/C6H2ClF2NO2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H
    • InChIKey: SYCSOTAABUJOHB-UHFFFAOYSA-N
    • ほほえんだ: ClC1C([H])=C(C(=C(C=1[H])F)[N+](=O)[O-])F

計算された属性

  • せいみつぶんしりょう: 192.97400
  • どういたいしつりょう: 192.9742123g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 175
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 45.8

じっけんとくせい

  • PSA: 45.82000
  • LogP: 3.04960

5-chloro-1,3-difluoro-2-nitrobenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X07175-25g
4-Chloro-2,6-difluoronitrobenzene
136272-31-6 95%
25g
¥1601.0 2024-07-18
Apollo Scientific
PC902118-1g
4-Chloro-2,6-difluoronitrobenzene
136272-31-6 95%
1g
£53.00 2025-02-22
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1184359-10g
5-Chloro-1,3-difluoro-2-nitrobenzene
136272-31-6 98%
10g
¥1667 2023-04-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1184359-5g
5-Chloro-1,3-difluoro-2-nitrobenzene
136272-31-6 98%
5g
¥814 2023-04-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X07175-1g
4-Chloro-2,6-difluoronitrobenzene
136272-31-6 95%
1g
¥159.0 2024-07-18
TRC
C377803-100mg
4-Chloro-2,6-difluoronitrobenzene
136272-31-6
100mg
$64.00 2023-05-18
TRC
C377803-1g
4-Chloro-2,6-difluoronitrobenzene
136272-31-6
1g
$98.00 2023-05-18
Enamine
EN300-7420340-10.0g
5-chloro-1,3-difluoro-2-nitrobenzene
136272-31-6 95%
10.0g
$341.0 2024-05-24
Enamine
EN300-7420340-25.0g
5-chloro-1,3-difluoro-2-nitrobenzene
136272-31-6 95%
25.0g
$807.0 2024-05-24
Enamine
EN300-7420340-50.0g
5-chloro-1,3-difluoro-2-nitrobenzene
136272-31-6 95%
50.0g
$1449.0 2024-05-24

5-chloro-1,3-difluoro-2-nitrobenzene 関連文献

5-chloro-1,3-difluoro-2-nitrobenzeneに関する追加情報

5-Chloro-1,3-Difluoro-2-Nitrobenzene: A Versatile Compound in Pharmaceutical Research

5-Chloro-1,3-difluoro-2-nitrobenzene, with the chemical identifier CAS No. 136272-31-6, has emerged as a critical compound in the exploration of novel therapeutic strategies. This aromatic heterocyclic molecule features a benzene ring substituted with multiple functional groups, including a nitro group at the 2-position, fluoro groups at the 1 and 3 positions, and a chloro group at the 5-position. The unique combination of these substituents imparts distinct physicochemical properties, making it a valuable scaffold in medicinal chemistry. Recent studies have highlighted its potential applications in the development of anti-inflammatory agents, antiviral compounds, and anticancer therapeutics.

The molecular structure of 5-chloro-1,3-difluoro-2-nitrobenzene is characterized by its planar aromatic core, with the nitro group acting as an electron-withdrawing substituent. This structural feature enhances its reactivity toward electrophilic substitution reactions, a property that has been leveraged in the synthesis of bioactive derivatives. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that the 2-nitro functionality can modulate the metabolic stability of its derivatives, a critical factor in drug design. Additionally, the fluoro substituents at positions 1 and 3 contribute to the compound's hydrophobicity, which may influence its membrane permeability and cellular uptake.

Recent advancements in synthetic methodologies have enabled the efficient preparation of 5-chloro-1,3-difluoro-2-nitrobenzene through catalytic nitration and chlorination processes. A 2023 report in Organic & Biomolecular Chemistry described a green synthesis route using microwave-assisted protocols, which significantly reduced reaction times and solvent usage. This approach aligns with current trends in sustainable chemistry, emphasizing the importance of environmentally friendly manufacturing techniques. The ability to synthesize this compound under mild conditions has expanded its utility in pharmaceutical research, particularly in the context of high-throughput screening campaigns.

The pharmacological potential of 5-chloro-1,3-difluoro-2-nitrobenzene is being actively explored for its ability to modulate intracellular signaling pathways. A 2023 study in Drug Discovery Today highlighted its interaction with the NF-κB pathway, a key regulator of inflammation. Researchers observed that derivatives of this compound could inhibit the activation of NF-κB, suggesting potential applications in the treatment of autoimmune disorders. Furthermore, the nitro group's ability to generate reactive nitrogen species has been linked to its antiviral activity, as demonstrated in a 2023 preclinical study against herpes simplex virus (HSV). These findings underscore the compound's versatility in targeting multiple disease mechanisms.

In the realm of anticancer research, 5-chloro-1,3-difluoro-2-nitrobenzene has shown promise as a scaffold for developing targeted therapies. A 2023 article in Cancer Research described its use in the design of tyrosine kinase inhibitors, where the fluoro substituents enhance the binding affinity to ATP-binding sites. This structural optimization has led to the discovery of compounds with improved potency and reduced off-target effects. Additionally, the chloro group's electron-withdrawing nature has been exploited to fine-tune the metabolic profile of these derivatives, ensuring prolonged therapeutic action.

The compound's role in drug development is further supported by its compatibility with diverse functionalization strategies. A 2023 review in Chemical Reviews outlined the potential of 5-chloro-1,3-difluoro-2-nitrobenzene as a platform for creating prodrugs, where the nitro group can be selectively reduced to yield active metabolites. This property is particularly advantageous for improving the bioavailability of poorly soluble compounds. Moreover, the fluoro substituents have been shown to enhance the compound's stability in biological systems, reducing degradation by metabolic enzymes.

Despite its promising applications, challenges remain in optimizing the therapeutic index of 5-chloro-1,3-difluoro-2-nitrobenzene derivatives. A 2023 study in Toxicology and Applied Pharmacology emphasized the need to balance its anti-inflammatory effects with potential cytotoxicity, particularly at high concentrations. Ongoing research focuses on modifying the fluoro and chloro substituents to enhance selectivity and minimize adverse effects. These efforts are critical for translating the compound's potential into clinical applications.

In conclusion, 5-chloro-1,3-difluoro-2-nitrobenzene represents a significant advancement in the field of medicinal chemistry. Its unique structural features and reactivity profile have positioned it as a valuable scaffold for the development of novel therapeutics. As research continues to uncover its pharmacological potential, this compound is poised to play a pivotal role in addressing unmet medical needs across multiple therapeutic areas.

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Amadis Chemical Company Limited
(CAS:136272-31-6)5-chloro-1,3-difluoro-2-nitrobenzene
A930508
清らかである:99%/99%/99%
はかる:10g/25g/100g
価格 ($):176.0/363.0/1427.0